3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one
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Overview
Description
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is an organic compound with the molecular formula C18H17ClO2 and a molecular weight of 300.78 g/mol . This compound is used as a reagent in the synthesis of various pharmaceuticals, including Imigliptin, a DPP-4 inhibitor used in the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one typically involves the reaction of 3-chloropropiophenone with benzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one involves its interaction with specific molecular targets. For example, in the synthesis of Imigliptin, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include aldol condensation and subsequent modifications to achieve the desired pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenylpropan-1-one: A simpler analog with similar reactivity but lacking the phenylpropyl group.
1-Chloro-3-phenylpropane: Another related compound with a different substitution pattern.
Uniqueness
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C18H17ClO2 |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-[4-(3-chloropropanoyl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H17ClO2/c19-13-12-18(21)16-9-6-14(7-10-16)8-11-17(20)15-4-2-1-3-5-15/h1-7,9-10H,8,11-13H2 |
InChI Key |
QAALKSIDEORWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=O)CCCl |
Origin of Product |
United States |
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